3-Hydroxyxanthine

Chemical carcinogenesis Structure-activity relationship Purine N-oxide

3-Hydroxyxanthine (3-OH-X, CAS 13479-29-3) is a purine N-oxide derivative classified as a chemical oncogen and a member of the N-hydroxyxanthine isomer family. With a molecular formula of C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol , this compound is distinguished by a hydroxyl substitution at the N-3 position of the xanthine ring.

Molecular Formula C5H4N4O3
Molecular Weight 168.11 g/mol
CAS No. 13479-29-3
Cat. No. B080670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyxanthine
CAS13479-29-3
Synonyms3-hydroxyxanthine
N-hydroxyxanthine
N-hydroxyxanthine monohydrate
Molecular FormulaC5H4N4O3
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=O)N2O
InChIInChI=1S/C5H4N4O3/c10-4-2-3(7-1-6-2)9(12)5(11)8-4/h1,12H,(H,6,7)(H,8,10,11)
InChIKeyWYOFOAXXUITNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyxanthine (CAS 13479-29-3): A Structurally Distinct Purine N-Oxide for Oncogenicity and Metabolic Activation Research


3-Hydroxyxanthine (3-OH-X, CAS 13479-29-3) is a purine N-oxide derivative classified as a chemical oncogen and a member of the N-hydroxyxanthine isomer family. With a molecular formula of C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol , this compound is distinguished by a hydroxyl substitution at the N-3 position of the xanthine ring. Its biological profile is defined by potent site-specific tumor induction, enzymatic activation via the sulfate ester pathway, and slow oxidation by xanthine oxidase to 3-hydroxyuric acid [1]. Unlike common xanthine derivatives, 3-hydroxyxanthine serves as a critical tool compound for studying structure-activity relationships in chemical carcinogenesis, with established in vivo oncogenicity data across multiple rodent models [2].

Why 3-Hydroxyxanthine Cannot Be Replaced by Other N-Hydroxyxanthine Isomers or Purine N-Oxides


The N-hydroxyxanthine isomer family exhibits profound positional specificity in oncogenic potency, tumor-type tropism, and metabolic activation dependency. 3-Hydroxyxanthine induces sarcomas in 88-100% of rats at a 24 × 1 mg s.c. dose regimen, whereas the 1-hydroxy isomer produces only a small tumor incidence accompanied by severe inflammatory reactions [1][2]. The 9-hydroxy isomer shows no oncogenicity, attributable to the stability of its sulfate ester [1]. Even the structurally closest oncogenic isomer, 7-hydroxyxanthine, achieves only 40% s.c. tumor incidence at equal doses compared to 89% for 3-hydroxyxanthine [1]. Furthermore, the enzymatic activation of 3-OH-X to a reactive sulfate ester intermediate is a specific metabolic pathway not shared by the 1-isomer [3]. These positional differences preclude generic substitution in any assay requiring oncogenic potency or metabolic activation fidelity.

3-Hydroxyxanthine (CAS 13479-29-3) Product-Specific Quantitative Evidence Guide


Oncogenic Potency Superiority Over Positional Isomers: 3-OH-X vs. 1-Hydroxyxanthine and 7-Hydroxyxanthine

3-Hydroxyxanthine demonstrates positional isomer-dependent oncogenic potency that is quantitatively distinct from all other N-hydroxyxanthine isomers. In a direct comparative carcinogenicity assay, 3-hydroxyxanthine at 24 × 1 mg s.c. doses induced sarcomas in 88-100% of rats (dose range 12-66 mg/rat total yielded 25-90% s.c. tumors with concurrent hepatocellular carcinomas), whereas the 1-hydroxy isomer elicited only a small tumor incidence with predominant inflammatory and granulomatous responses [1][2]. In equal-dose s.c. comparisons, 7-hydroxyxanthine induced tumors in 40% of rats versus 89% for 3-hydroxyxanthine; for i.p. administration, liver tumor rates were 45% vs. 65% (nonsignificant difference) [1]. The 9-hydroxy isomer showed zero oncogenicity, explained by the stability of its sulfate ester [1].

Chemical carcinogenesis Structure-activity relationship Purine N-oxide

Xanthine Oxidase Oxidation Rate: 3-Hydroxyxanthine vs. Its 1-Methyl Derivative

3-Hydroxyxanthine is oxidized slowly by bovine milk xanthine oxidase (EC 1.2.3.2) to 3-hydroxyuric acid, with a markedly lower catalytic rate compared to the 1-methyl derivative. In direct enzyme kinetic comparisons, the 1-methyl derivative of 3-hydroxyxanthine is attacked approximately twice as fast as the parent 3-hydroxyxanthine [1]. This differential oxidation rate is attributed to the influence of N-1 methylation on enzyme-substrate binding interactions [2].

Enzyme kinetics Xanthine oxidase Substrate specificity

Sulfate Ester Metabolic Activation: 3-Hydroxyxanthine vs. p-Nitrophenol Sulfotransferase Substrate Selectivity

3-Hydroxyxanthine undergoes metabolic activation to a reactive sulfate ester intermediate, a pathway that exhibits developmental-stage dependency distinct from other sulfotransferase substrates. In fetal rat livers near term, sulfotransferase activity toward 3-OH-X was approximately 25% of adult levels and increased slowly after birth, while concurrently measured sulfotransferase activity toward p-nitrophenol was lower in fetal livers and undetectable in placentas [1]. This substrate-selective developmental pattern indicates that 3-OH-X sulfotransferase and p-nitrophenol sulfotransferase represent distinct enzyme activities or isoforms with differential ontogenic regulation [1].

Sulfotransferase Metabolic activation Developmental toxicology

Sulfate Ester vs. Acetoxy Ester Reactivity: 3-Hydroxyxanthine-Derived Activated Intermediates

The sulfate ester of 3-hydroxyxanthine, the putative proximate oncogen formed endogenously, reacts qualitatively similarly to synthetic 3-acetoxyxanthine but proceeds at a higher rate [1]. 3-Acetoxyxanthine undergoes a pH-dependent 8-substitution reaction in aqueous solution: the reaction proceeds slowly below pH 2 and is greatly accelerated with an increase of pH from 3 to 7 [2]. This pH-rate profile is mechanistically linked to ionization of the imidazole hydrogen, which promotes departure of the 3-acetoxy group. The sulfate ester exhibits the same qualitative reactivity pattern but with enhanced kinetics [1].

Activated esters Nucleophilic substitution Proximate carcinogen

UV-Induced Radical Stability and ESR-Detectable Differences: 3-Hydroxyxanthine vs. 3-Hydroxy-8-Methylxanthine

UV, gamma-, or X-irradiation of solid 3-hydroxyxanthine produces amidogen radicals that are indefinitely stable at room temperature in the solid state but highly unstable in protic solvents [1]. Comparative ESR analysis of radicals from 3-hydroxyxanthine and 3-hydroxy-8-methylxanthine revealed differences in their ESR spectra, in the extent of interaction of the unpaired electron with the methyl group at position 8, and in the products resulting upon reaction in water [1]. Specifically, 3-hydroxyxanthine hydrochloride single crystals produced a nitrogen-centered radical with g-factor principal values of 2.0105, 2.0010, 2.0050 and nitrogen hyperfine tensor elements of 14.2, 1.2, and 2.9 G, with unpaired spin density on N₃ of 0.24 [2].

EPR/ESR spectroscopy Free radicals Solid-state chemistry

Optimal Research and Industrial Application Scenarios for 3-Hydroxyxanthine Procurement


Structure-Activity Relationship Studies in Chemical Carcinogenesis

3-Hydroxyxanthine is the definitive positive control for oncogenicity SAR studies within the N-hydroxyxanthine series. Its reliably high sarcoma induction rate (88-100% at 24 × 1 mg s.c.) and dose-dependent tumor profile [1] make it the benchmark against which other purine N-oxides are measured. Any laboratory conducting comparative oncogenicity screening of novel purine derivatives must include 3-hydroxyxanthine as the reference oncogen to calibrate assay sensitivity and enable cross-study comparisons [2].

Sulfotransferase-Mediated Metabolic Activation and Developmental Toxicology

3-Hydroxyxanthine is the required substrate for investigating sulfate ester-mediated procarcinogen activation, given its established enzymatic conversion to a reactive sulfate ester by rat liver 100,000 × g supernatant fractions [1]. Its demonstrated transplacental carcinogenicity with fetal sulfotransferase activity at ~25% of adult levels [2] uniquely positions this compound for developmental toxicology studies examining the ontogeny of carcinogen-activating enzymes.

Xanthine Oxidase Substrate Specificity and Purine Metabolism Research

The slow oxidation kinetics of 3-hydroxyxanthine by xanthine oxidase (approximately half the rate of its 1-methyl derivative [1]) make it a valuable probe substrate for studying how N-hydroxy substitution modulates enzyme-substrate interactions. Its metabolic fate to 3-hydroxyuric acid, uric acid, xanthine, and allantoin [2] provides a defined metabolic map for tracing purine N-oxide catabolic pathways.

Solid-State Radical Chemistry and ESR Spectroscopy Studies

Single crystals of 3-hydroxyxanthine hydrochloride produce well-characterized, indefinitely room-temperature-stable amidogen radicals upon irradiation with well-defined ESR parameters (g-values, hyperfine tensors, radical-pair dipole-dipole splitting constants) [1]. This makes 3-hydroxyxanthine a reference material for solid-state radiation chemistry and spin-trapping experiments where reproducible radical generation and detection are essential.

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